molecular formula C8H4ClF4NO B14030124 N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide

N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B14030124
M. Wt: 241.57 g/mol
InChI Key: ZLNPNYUTGPCCJM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a trifluoroacetamide group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2-fluoroaniline+trifluoroacetic anhydrideThis compound\text{4-chloro-2-fluoroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 4-chloro-2-fluoroaniline+trifluoroacetic anhydride→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or borane complexes are commonly used for the reduction of the amide group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the phenyl ring.

Major Products Formed

    Substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding amine derivatives.

    Oxidation: Oxidized products such as quinones.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The chlorine and fluorine atoms on the phenyl ring can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2,4,6-trimethylbenzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(4-chloro-2-fluorophenyl)-N’-(3-methoxyphenyl)urea

Uniqueness

N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C8H4ClF4NO

Molecular Weight

241.57 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H4ClF4NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)

InChI Key

ZLNPNYUTGPCCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C(F)(F)F

Origin of Product

United States

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